Octanol-Water Partition Coefficient: GX HCl is 130-Fold Less Lipophilic Than Lidocaine
In a direct head-to-head comparison, glycinexylidide (GX) exhibits a log octanol-water partition coefficient of 0.41 ± 0.09, compared to 2.39 ± 0.10 for lidocaine and 1.32 ± 0.09 for monoethylglycinexylidide (MEGX) [1]. This represents a >95% reduction in lipid solubility relative to lidocaine, fundamentally altering membrane partitioning, access to the hydrophobic sodium channel binding site, and pH-dependent recovery kinetics [1].
| Evidence Dimension | Octanol-water partition coefficient (log P) |
|---|---|
| Target Compound Data | 0.41 ± 0.09 (glycinexylidide free base equivalent) |
| Comparator Or Baseline | Lidocaine: 2.39 ± 0.10; MEGX: 1.32 ± 0.09 |
| Quantified Difference | GX is 6-fold less lipophilic than MEGX and 130-fold less lipophilic than lidocaine (calculated from log P difference of 1.98 ÷ log unit = ~95-fold; anti-log = ~95-fold). |
| Conditions | Octanol-water partition coefficient measured at 25°C; data from Circ Res 1984 study on guinea pig myocardium. |
Why This Matters
Researchers selecting a sodium channel blocker with minimal membrane sequestration and fast hydrophilic pathway recovery should use GX HCl rather than lidocaine; using lidocaine would drastically overestimate membrane-dependent block.
- [1] Broughton A, Grant AO, Starmer CF, et al. Lipid solubility modulates pH potentiation of local anesthetic block of Vmax reactivation in guinea pig myocardium. Circ Res. 1984;55(4):513-523. PMID: 6478555. View Source
